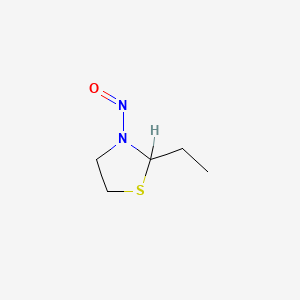
2-Ethyl-N-nitrosothiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-N-nitrosothiazolidine is a member of the N-nitroso compounds, which are known for their potential carcinogenic properties. This compound is part of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitroso group (–NO) attached to the nitrogen atom makes it a nitrosamine, which is a class of compounds often scrutinized for their health impacts .
准备方法
The synthesis of 2-Ethyl-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents. One common method includes the use of sodium nitrite (NaNO2) in an acidic medium, which facilitates the nitrosation process. The reaction is generally carried out at low temperatures to ensure high yields and prevent decomposition .
Industrial production methods may involve more sophisticated techniques to ensure purity and scalability. These methods often include the use of continuous flow reactors and advanced purification steps such as recrystallization and chromatography to achieve the desired product quality .
化学反应分析
2-Ethyl-N-nitrosothiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitroso group, converting it to an amine.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .
科学研究应用
2-Ethyl-N-nitrosothiazolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactivity.
Biology: Research often focuses on its potential carcinogenic effects and its interaction with biological molecules.
Medicine: Studies investigate its role in the formation of cancerous cells and its potential as a biomarker for exposure to nitrosamines.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes
作用机制
The mechanism of action of 2-Ethyl-N-nitrosothiazolidine primarily involves its interaction with DNA and proteins. The nitroso group can form adducts with DNA bases, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and other proteins, disrupting their normal function and leading to cellular damage .
相似化合物的比较
2-Ethyl-N-nitrosothiazolidine can be compared with other nitrosamines and thiazolidine derivatives:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential, NDMA is often studied alongside this compound to understand the varying effects of different nitrosamines.
N-nitrosodiethylamine (NDEA): Another potent carcinogen, NDEA shares similar properties but differs in its metabolic pathways and toxicity levels.
Thiazolidine-4-carboxylic acid: This compound is structurally similar but lacks the nitroso group, making it less toxic and more stable
属性
CAS 编号 |
72505-63-6 |
|---|---|
分子式 |
C5H10N2OS |
分子量 |
146.21 g/mol |
IUPAC 名称 |
2-ethyl-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C5H10N2OS/c1-2-5-7(6-8)3-4-9-5/h5H,2-4H2,1H3 |
InChI 键 |
YOCGLKQOTMSGHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1N(CCS1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



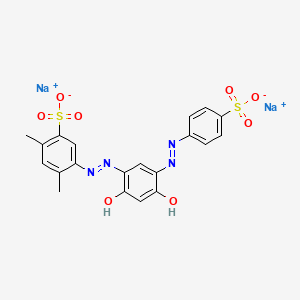
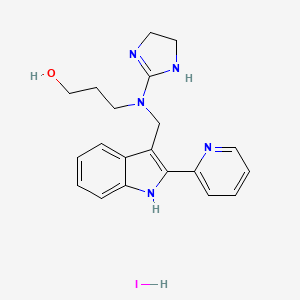
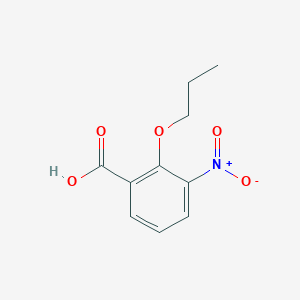
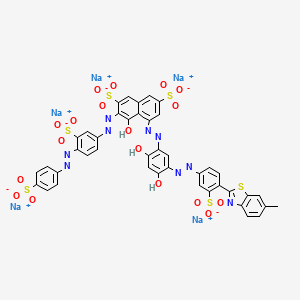
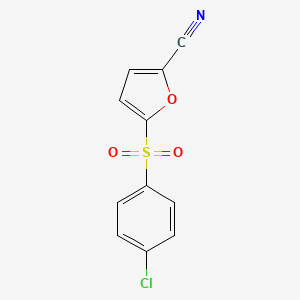
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
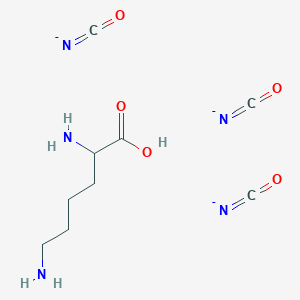
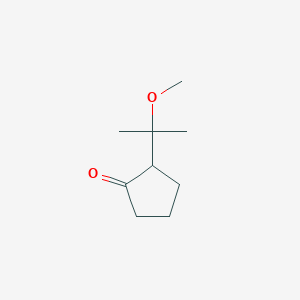
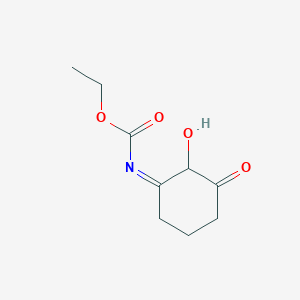
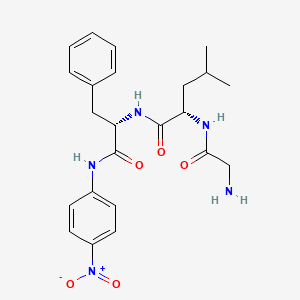


![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
